Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate
Description
Properties
CAS No. |
918667-15-9 |
|---|---|
Molecular Formula |
C14H17FO2 |
Molecular Weight |
236.28 g/mol |
IUPAC Name |
ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate |
InChI |
InChI=1S/C14H17FO2/c1-3-17-14(16)13(15)11(2)9-10-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3 |
InChI Key |
KTSZVQMJNNQILF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)CCC1=CC=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate typically involves the reaction of ethyl acetoacetate with appropriate fluorinated reagents under controlled conditions. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoroalkene moiety to an alkane.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
Scientific Research Applications
Synthetic Methodologies
1.1 Michael Addition Reactions
One of the primary applications of ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate is as a Michael acceptor in organocatalyzed reactions. In a study, it was utilized in the sulfa-Michael addition with thiophenols, demonstrating significant yields and enantioselectivity. The reaction conditions were optimized to achieve a diastereomeric ratio of 84:16, with an enantiomeric excess of 71% for the major product . This highlights its potential in asymmetric synthesis, which is crucial for developing chiral pharmaceuticals.
1.2 Phospha-Michael Addition
The compound has also been explored in phospha-Michael addition reactions, where it serves as a substrate for nucleophilic attack by phosphorus-based reagents. This reaction expands the utility of this compound in synthesizing phosphonates and phosphonamides, which are valuable in medicinal chemistry for their biological activity .
Medicinal Chemistry
2.1 Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. The compound's structural features allow for modifications that enhance its interaction with biological targets, making it a candidate for further investigation in cancer therapeutics .
2.2 Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity, showing effectiveness against various bacterial strains. This application is particularly relevant in the context of developing new antibiotics amid rising resistance to existing drugs .
Materials Science
3.1 Polymer Chemistry
In materials science, this compound plays a role in the synthesis of functional polymers. Its ability to undergo polymerization reactions makes it suitable for creating materials with tailored properties, such as enhanced thermal stability and mechanical strength .
3.2 Coatings and Adhesives
The compound's chemical reactivity allows it to be incorporated into coatings and adhesives, providing improved adhesion properties and durability. This application is particularly beneficial in industrial settings where material performance is critical .
Case Studies and Experimental Data
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its ester and fluoroalkene groups. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole-dipole interactions with target molecules. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate with five analogs, highlighting molecular formulas, functional groups, and key properties:
Key Differences and Implications
Electronic and Steric Effects
- Fluorine vs. Trifluoromethyl (CF₃): The target compound’s fluorine atom at position 2 enhances electrophilicity at the β-carbon, facilitating nucleophilic additions.
- Methyl vs. Methoxycarbonylphenyl: The methyl group in the target compound provides steric hindrance at position 3, whereas the methoxycarbonylphenyl substituent in the analog from introduces aromaticity and additional steric bulk, likely slowing down reactions at the alkene.
Spectral Data
- The target’s IR spectrum aligns with analogs like (E)-ethyl 2-fluoro-3-(2-(methoxycarbonyl)phenyl)-5-phenylpent-2-enoate , confirming the presence of ester and conjugated alkene functionalities.
Biological Activity
Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and applications in various therapeutic areas.
Synthesis and Characterization
This compound can be synthesized through various methods, including asymmetric allylic alkylation and Michael addition reactions. For instance, a study reported the synthesis of this compound with high enantioselectivity (up to 99% ee) and excellent yields (99%) using palladium-catalyzed reactions . The compound's structure is characterized by the presence of a fluorine atom, which is known to enhance biological activity due to its electronegative nature.
Anticancer Activity
Recent research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The observed IC50 values ranged from 42 to 166 µM, indicating a promising selective cytotoxic effect against malignant cells compared to normal peripheral blood mononuclear cells (PBMCs) .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit lipoxygenase (LOX) activity, an enzyme involved in the inflammatory response. The IC50 value for LOX inhibition was recorded at 6 µM, showcasing its potential as a therapeutic agent in managing inflammatory diseases . Additionally, it may modulate cytokine production, further contributing to its anti-inflammatory effects.
The biological activity of this compound is thought to be mediated through multiple pathways:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
- Modulation of Enzyme Activity : By inhibiting LOX and other enzymes involved in inflammatory processes, it reduces the production of pro-inflammatory mediators.
- Interaction with Cellular Receptors : this compound may interact with specific receptors involved in cell signaling pathways related to growth and inflammation.
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
Case Study 2: Inhibition of Inflammation
In another study assessing the anti-inflammatory effects, rats treated with this compound showed reduced edema and lower levels of pro-inflammatory cytokines compared to untreated controls. These findings support its application in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
